molecular formula C11H7ClO2S B6380983 4-(3-Chloro-4-hydroxyphenyl)thiophene-2-carbaldehyde CAS No. 1261982-49-3

4-(3-Chloro-4-hydroxyphenyl)thiophene-2-carbaldehyde

Cat. No.: B6380983
CAS No.: 1261982-49-3
M. Wt: 238.69 g/mol
InChI Key: MTTYXIOWQYGJCQ-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-hydroxyphenyl)thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .

Properties

IUPAC Name

4-(3-chloro-4-hydroxyphenyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2S/c12-10-4-7(1-2-11(10)14)8-3-9(5-13)15-6-8/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTYXIOWQYGJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=C2)C=O)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685918
Record name 4-(3-Chloro-4-hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261982-49-3
Record name 4-(3-Chloro-4-hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-hydroxyphenyl)thiophene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation reaction of 3-chloro-4-hydroxybenzaldehyde with thiophene-2-carbaldehyde under acidic or basic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation process .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the desired product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-hydroxyphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Chloro-4-hydroxyphenyl)thiophene-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-hydroxyphenyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chloro-4-hydroxyphenyl)thiophene-2-carboxylic acid
  • 4-(3-Chloro-4-hydroxyphenyl)thiophene-2-methanol
  • 4-(3-Chloro-4-hydroxyphenyl)thiophene-2-amine

Uniqueness

4-(3-Chloro-4-hydroxyphenyl)thiophene-2-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aldehyde and hydroxyl groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

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